molecular formula C24H21N5O2S B3006659 3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-64-8

3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B3006659
CAS RN: 866812-64-8
M. Wt: 443.53
InChI Key: FLNZVHVAQOJAQA-UHFFFAOYSA-N
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Description

The compound “3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups, including a triazole ring and a quinazolinone ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular formula of the compound is C27H27N5O2S, and its molecular weight is 485.6 . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a quinazolinone ring, which is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

Triazole-containing compounds are known to participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, participate in click reactions, and undergo various substitution and addition reactions .

Safety and Hazards

The safety and hazards of this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar triazole-containing compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-20-9-4-5-10-21(20)29-23(26-22)24(27-28-29)32(30,31)19-12-11-16(2)17(3)14-19/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNZVHVAQOJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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